3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process begins with the formation of 2-methylimidazo[1,2-A]pyridine, which is then reacted with bromine in chloroform to substitute a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-A]pyridine . The methoxy group can be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization of the imidazo[1,2-A]pyridine scaffold can be achieved through radical reactions.
Common Reagents and Conditions
Bromine in Chloroform: Used for the initial bromination step.
Sodium Methoxide: Can be used for introducing methoxy groups.
Transition Metal Catalysts: Employed in various functionalization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its biological activity.
Biological Research: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Material Science: Utilized in the synthesis of light-sensitive dyes and optical media for data storage.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with biological targets, such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit microbial growth by interfering with essential biological pathways in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylimidazo[1,2-A]pyridine
- 8-Bromo-3-methylimidazo[1,2-A]pyridine
- 2-Methylimidazo[1,2-A]pyridine
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H9BrN2O |
---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
3-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3 |
InChI-Schlüssel |
CXUPBBMXSUGJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=C(C2=N1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.